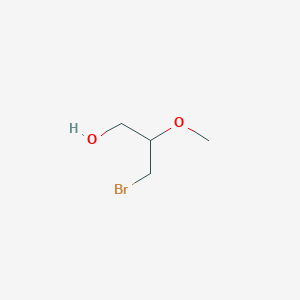

3-Bromo-2-methoxypropan-1-ol

Description

Contextualization within Organobromine and Ether Chemistry

The chemical behavior of 3-Bromo-2-methoxypropan-1-ol is best understood by considering its place within the broader classes of organobromine compounds and ethers.

Organobromine Chemistry: Organobromine compounds are organic molecules containing a carbon-bromine bond. wikipedia.org This bond is characterized by its moderate bond strength and the electrophilic nature of the carbon atom, making alkyl bromides effective alkylating agents. wikipedia.org The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and cost for many synthetic applications. wikipedia.org Organobromine compounds are prevalent in nature, particularly in marine organisms, and are also widely used in industrial applications such as fire retardants and pharmaceuticals. wikipedia.orgpsu.eduresearchgate.net The carbon-bromine bond in this compound provides a key site for nucleophilic substitution reactions.

Ether Chemistry: Ethers are a class of organic compounds that feature an ether group—an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.orgnumberanalytics.com Generally, ethers are relatively unreactive, which makes them excellent solvents for many chemical reactions. numberanalytics.com However, they can undergo specific reactions, such as cleavage by strong acids. uomus.edu.iqlibretexts.org The methoxy (B1213986) group in this compound influences the molecule's polarity and can participate in or direct certain chemical transformations.

The presence of both a bromo and a methoxy group on the same propane (B168953) backbone creates a molecule with distinct reactive centers, allowing for selective and sequential chemical modifications.

Significance in Advanced Organic Synthesis and Chemical Transformations

The trifunctional nature of this compound, possessing a primary alcohol, a secondary methoxy group, and a primary bromide, makes it a highly valuable synthon in advanced organic synthesis. A synthon is a conceptual building block used by chemists to plan the synthesis of a complex molecule.

Key Reactions and Transformations:

Nucleophilic Substitution: The bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C3 position.

Etherification/Esterification: The primary alcohol at the C1 position can be easily converted into ethers or esters, providing a handle for further functionalization or for linking to other molecular fragments.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, further expanding the synthetic possibilities.

Applications in Synthesis:

The strategic placement of these functional groups allows for the controlled, stepwise construction of complex target molecules. For example, the bromine can be displaced by a nucleophile, followed by modification of the alcohol, or vice versa. This versatility has led to its use as an intermediate in the synthesis of various compounds. While specific examples for this compound are not extensively documented in publicly available literature, the analogous compound, 3-bromo-2-methylpropan-1-ol, is used in the synthesis of major metabolites of febuxostat. chemicalbook.com The chiral versions of this related compound are also used as precursors in the synthesis of various natural products and biologically active molecules. sigmaaldrich.comchemicalbook.com

The table below summarizes the key properties of this compound and its constituent functional groups.

| Property | Description |

| Molecular Formula | C4H9BrO2 |

| Functional Groups | Primary Alcohol (-OH), Ether (-OCH3), Alkyl Bromide (-Br) |

| Key Reaction Types | Nucleophilic Substitution (at C-Br bond), Etherification/Esterification (at -OH group), Oxidation (of -OH group) |

| Synthetic Utility | Versatile building block and intermediate in organic synthesis due to its multiple, selectively reactive sites. |

Detailed Research Findings

While specific research exclusively focused on this compound is limited in readily accessible literature, its chemical properties and reactivity can be inferred from related compounds and general principles of organic chemistry. The strategic combination of an ether and an organobromide within the same molecule allows for a diverse range of chemical transformations.

For instance, the synthesis of the related compound 3-methoxy-1-propanol (B72126) can be achieved through the reaction of 3-bromo-1-propanol (B121458) with sodium methoxide (B1231860), although this particular method has been reported to have a low yield of 20%. google.com This suggests that the synthesis of this compound would likely involve a multi-step process, potentially starting from a precursor like epichlorohydrin (B41342) or glycidol (B123203), followed by sequential introduction of the methoxy and bromo functionalities.

The table below outlines some of the key chemical identifiers for related compounds, which are often used as building blocks in similar synthetic strategies.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 3-Bromo-2-methylpropan-1-ol | 40145-08-2 | C4H9BrO | Chiral alcohol, precursor to metabolites and natural products. chemicalbook.combiosynth.com |

| (S)-(+)-3-Bromo-2-methyl-1-propanol | 98244-48-5 | C4H9BrO | Specific enantiomer used in stereoselective synthesis. sigmaaldrich.comchemicalbook.comcymitquimica.com |

| (R)-(-)-3-Bromo-2-methyl-1-propanol | 93381-28-3 | C4H9BrO | Specific enantiomer used in stereoselective synthesis. fluorochem.co.uknih.gov |

| 3-bromo-2,2-dimethoxy-1-propanol | 81371-79-1 | C5H11BrO3 | Contains a protected ketone (ketal) functionality. chemsrc.com |

| 3-Bromo-2,2-bis(bromomethyl)propanol | 1522-92-5 | C5H9Br3O | Tribrominated alcohol, often used in polymer and flame retardant chemistry. chemicalbook.com |

The study of compounds like this compound is crucial for advancing the field of organic synthesis, providing chemists with novel tools and strategies to construct complex molecules with desired properties and functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c1-7-4(2-5)3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQLGXOKZWYLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308539 | |

| Record name | 3-Bromo-2-methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90321-38-3 | |

| Record name | 3-Bromo-2-methoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90321-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Methoxypropan 1 Ol

Direct Synthesis Approaches

Direct synthesis focuses on the concurrent introduction of the bromo and methoxy (B1213986) functionalities across a double bond in an unsaturated alcohol precursor.

Halogenation of Unsaturated Alcohol Precursors: Reaction of N-Bromosuccinimide with Crotyl Alcohol

The reaction of N-halosuccinimides with unsaturated alcohols in the presence of a nucleophilic solvent, such as methanol (B129727), is a common method for achieving halomethoxylation. While the outline specifies crotyl alcohol, kinetic and product analysis studies indicate a critical difference in outcomes based on the substrate used. researchgate.net

The reaction between N-bromosuccinimide (NBS) and allyl alcohol in aqueous methanol is reported to produce 3-Bromo-2-methoxypropan-1-ol. researchgate.net In contrast, the reaction of NBS with crotyl alcohol under similar conditions yields a mixture of 2-bromo-3-methoxybutan-1-ol and 2-bromobutane-1,3-diol. researchgate.net This discrepancy highlights the influence of the methyl substituent in crotyl alcohol on the reaction mechanism.

The mechanism for the reaction with allyl alcohol likely involves the formation of a bromonium ion intermediate from the double bond, which is then attacked by the methanol solvent, followed by the reaction of the primary alcohol. For crotyl alcohol, the reaction proceeds through the rate-determining breakdown of an NBS-crotyl alcohol complex formed in a rapid pre-equilibrium step. researchgate.netstudfile.net The kinetic profiles of these two reactions are notably different; the reaction with allyl alcohol is inhibited by H+, while the reaction with crotyl alcohol is independent of acid concentration. researchgate.net

When the reaction is carried out in aqueous acetic acid instead of methanol, NBS reacts with allyl alcohol to yield 2-acetoxy-3-bromopropan-1-ol. niscpr.res.in

Comparison of NBS Reaction with Unsaturated Alcohols

| Precursor | Solvent | Key Products | Kinetic Dependence on Substrate | Reference |

|---|---|---|---|---|

| Allyl Alcohol | Aqueous Methanol | This compound | Zero-order | researchgate.net |

| Crotyl Alcohol | Aqueous Methanol | 2-Bromo-3-methoxybutan-1-ol, 2-Bromobutane-1,3-diol | Michaelis-Menten type | researchgate.net |

| Allyl Alcohol | Aqueous Acetic Acid | 2-Acetoxy-3-bromopropan-1-ol | Michaelis-Menten type | niscpr.res.in |

Considerations for Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of this compound, which contains a chiral center at the second carbon, requires the use of chiral catalysts or reagents to control the spatial orientation of the incoming functional groups.

Enantioselective halofunctionalizations of allylic alcohols are a powerful strategy for creating chiral building blocks. nih.gov For instance, titanium-based catalysts with chiral Schiff base ligands have been successfully employed for the enantioselective bromoazidation of allylic alcohols. nih.gov A similar strategy, employing a chiral catalyst system with NBS and methanol, could potentially control the stereochemical outcome of the bromomethoxylation of allyl alcohol. The catalyst would facilitate a facial-selective attack on the double bond, leading to the preferential formation of one enantiomer of the bromonium ion intermediate, which is subsequently trapped by methanol.

Another approach involves the use of organocatalysis. Proline-derived catalysts have been used for the enantioselective α-bromination of aldehydes with NBS. acs.org While this applies to a different functional group, it demonstrates the principle of using small organic molecules to create a chiral environment that directs the stereochemical course of a halogenation reaction. Adapting such a system to the bromomethoxylation of an unsaturated alcohol would be a key challenge.

Indirect Synthetic Routes

Indirect routes construct the target molecule by sequentially introducing the necessary functional groups onto a simpler starting framework.

Strategies for Bromine Introduction in Hydroxy-Ether Frameworks

This approach begins with a precursor already containing the C-O-C ether linkage and the hydroxyl group, such as 2-methoxypropan-1-ol (B75729). The subsequent introduction of a bromine atom at the C3 position presents a significant challenge due to the relative reactivity of the C-H bonds. Direct radical bromination, for example using NBS under photochemical conditions, often lacks regioselectivity and can lead to a mixture of products.

A more controlled method involves the stereoselective transformation of a primary hydroxy group into a bromine atom. For instance, in the synthesis of steroid derivatives, primary hydroxyl functions have been stereoselectively converted to good leaving groups (like tosylates) and then displaced by a halide. nih.gov A similar two-step sequence could be envisioned starting from 1,2-propanediol monomethyl ether. The primary alcohol would first be selectively activated, for example by tosylation, and then subjected to nucleophilic substitution with a bromide source, such as sodium bromide, to yield this compound.

Selected Brominating Agents for Alcohols

| Reagent | Typical Application | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, electrophilic addition to alkenes | organic-chemistry.org |

| Triphenylphosphine / N-Bromosuccinimide | Conversion of alcohols to alkyl bromides (Appel reaction) | researchgate.net |

| Hydrobromic Acid (HBr) | Substitution of hydroxyl groups in alcohols | nih.gov |

Strategies for Methoxy Group Incorporation into Brominated Alcohol Structures

This strategy involves starting with a brominated precursor and introducing the methoxy group. A plausible and efficient precursor is 3-Bromo-1,2-propanediol, which is commercially available. sigmaaldrich.comfishersci.fi The challenge lies in the regioselective methylation of the secondary hydroxyl group over the primary one.

The reaction of 3-bromo-1-propanol (B121458) with sodium methoxide (B1231860) has been reported, although with a modest yield of 20% for the desired 3-methoxy-1-propanol (B72126). google.com Applying this to 3-Bromo-1,2-propanediol would likely result in a mixture of products, including the desired this compound, the isomeric 3-bromo-1-methoxypropan-2-ol, and potentially epoxide or elimination byproducts.

A more controlled approach could involve using a starting material like glycidol (B123203) (2,3-epoxy-1-propanol). Ring-opening of the epoxide with a bromide source would yield 3-bromo-1,2-propanediol. Subsequent selective protection of the primary alcohol, methylation of the secondary alcohol, and deprotection would afford the target molecule. Alternatively, direct synthesis of glycerol (B35011) monoethers from glycidol and an alcohol using basic catalysts has been studied, which could be adapted by using a brominated alcohol. rsc.org

Stereochemical Aspects of 3 Bromo 2 Methoxypropan 1 Ol

Enantiomeric and Diastereomeric Considerations in Compound Synthesis

The molecular structure of 3-Bromo-2-methoxypropan-1-ol (Br-CH₂-CH(OCH₃)-CH₂-OH) contains a single stereocenter at the second carbon atom (C2). This carbon is attached to four different substituents: a hydrogen atom (-H), a methoxy (B1213986) group (-OCH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH). Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Bromo-2-methoxypropan-1-ol and (S)-3-Bromo-2-methoxypropan-1-ol.

In a non-stereoselective synthesis, these enantiomers are typically produced in equal amounts, resulting in a racemic mixture. From a practical standpoint, the separation of these enantiomers can be challenging, or one specific enantiomer may be desired for a subsequent synthetic step. Therefore, the primary stereochemical consideration in the synthesis of this compound is the development of methods that can selectively produce one enantiomer over the other.

While this compound itself does not have diastereomers, as it only possesses one chiral center, diastereomeric intermediates are often generated during its synthesis when employing chiral auxiliaries. wikipedia.org This strategy involves temporarily introducing a second chiral center, which converts the relationship between the resulting stereoisomers from enantiomeric to diastereomeric. Diastereomers have different physical properties (e.g., boiling points, solubility), which allows for their separation by conventional techniques like chromatography or crystallization.

Chiral Synthesis Strategies and Methodologies

To obtain enantiomerically enriched or pure this compound, several asymmetric synthesis strategies can be employed. These methods aim to control the formation of the chiral center at C2 with a high degree of stereoselectivity.

Asymmetric Catalysis in Propanol (B110389) Derivative Preparation

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. This approach utilizes a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer. For the preparation of chiral propanol derivatives like this compound, a key strategy could involve the asymmetric opening of a prochiral epoxide precursor, such as methoxy glycidol (B123203), with a bromide source.

Catalytic systems based on chiral transition metal complexes are often effective for such transformations. For instance, chiral salen-metal complexes or BINOL-derived catalysts could be employed to facilitate the enantioselective ring-opening of the epoxide. The chiral catalyst coordinates to the epoxide, activating it for nucleophilic attack by the bromide ion and directing the attack to one of the two enantiotopic carbon atoms, thereby establishing the desired stereochemistry at C2.

Table 1: Illustrative Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) |

| Chiral Salen-Cr(III) Complex | Methoxy Glycidol | >95% (R)-enantiomer |

| (R)-BINOL-Ti(IV) Complex | Methoxy Glycidol | 92% (S)-enantiomer |

| Chiral Amino Alcohol-Cu(II) Complex | 2-Bromo-2-nitroalkan-1-ol precursor | >90% for various aldehydes |

Note: The data in this table is illustrative and based on typical results for similar asymmetric reactions.

Chemoenzymatic Synthetic Routes for Optically Active Bromine-Containing Alcohols

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to obtain optically active compounds. researchgate.net A common and effective chemoenzymatic strategy is the kinetic resolution of a racemic mixture. nih.gov In the context of this compound, a racemic mixture of the alcohol could be subjected to acylation catalyzed by an enzyme, typically a lipase.

Lipases can selectively acylate one enantiomer at a much faster rate than the other. For example, in the presence of an acyl donor like vinyl acetate, a lipase such as Candida antarctica lipase B (CALB) might preferentially convert the (R)-enantiomer to its corresponding ester, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The ester and the unreacted alcohol can then be easily separated. A more advanced approach, dynamic kinetic resolution (DKR), combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. researchgate.netnih.gov However, the efficiency of DKR can be reduced when β-bromo alcohols are used due to potential catalyst decomposition. researchgate.netnih.gov

Table 3: Representative Results for Enzymatic Kinetic Resolution of Racemic Alcohols

| Enzyme | Acyl Donor | Substrate Conversion | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Product Ester |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | ~50% | >99% | ~98% |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | ~50% | 98% | >99% |

| Porcine Pancreatic Lipase (PPL) | Acetic Anhydride (B1165640) | ~48% | 95% | 97% |

Note: This table illustrates typical outcomes for the kinetic resolution of secondary alcohols.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Methoxypropan 1 Ol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being a good leaving group, makes the C3 position of 3-Bromo-2-methoxypropan-1-ol susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups through substitution reactions.

The displacement of the bromide ion by nucleophiles is a key transformation of this compound. Ether derivatives can be synthesized through reactions with alkoxides or phenoxides. For instance, the reaction with sodium methoxide (B1231860) would yield 1,2-dimethoxypropan-3-ol. While specific examples for this compound are not prevalent in the provided search results, the Williamson ether synthesis is a general and widely applicable method for such transformations. tandfonline.com Similarly, amine derivatives can be prepared by reacting this compound with amines. The nitrogen atom of the amine acts as a nucleophile, displacing the bromide to form a new carbon-nitrogen bond. These reactions typically proceed via an S_N2 mechanism. scribd.com

A related reaction involves the synthesis of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol, which is formed through the reductive amination of 3-bromo-4-methoxybenzaldehyde (B45424) with 2-aminopropan-1-ol, highlighting the utility of bromo-methoxy substituted compounds in forming amine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | General Reaction Scheme |

|---|---|---|

| RO⁻ (Alkoxide) | Ether | R'Br + RO⁻ → R'OR + Br⁻ |

| RNH₂ (Amine) | Amine | R'Br + RNH₂ → R'NHR + HBr |

Note: R' represents the 2-methoxypropan-1-ol (B75729) backbone.

The presence of a hydroxyl group in the same molecule allows for the possibility of intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon bearing the bromine atom, leading to the formation of a cyclic ether, specifically an oxetane (B1205548) derivative (2-methoxymethyloxirane). This type of reaction is a variation of the Williamson ether synthesis, occurring within the same molecule. The formation of such cyclic structures is a powerful strategy in organic synthesis for constructing complex molecular architectures. Research has shown that intramolecular cyclizations can be facilitated by various reagents and conditions. nii.ac.jpacs.org For example, gold-catalyzed transannular hydroalkoxylation has been used to form tetrahydropyran (B127337) rings from a precursor derived from (R)-3-bromo-2-methylpropan-1-ol. ntu.edu.sg

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group in this compound is also a site of significant reactivity, allowing for oxidation, esterification, and etherification reactions.

The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage, yielding 3-bromo-2-methoxypropanal. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄), will further oxidize the initially formed aldehyde to a carboxylic acid, resulting in 3-bromo-2-methoxypropanoic acid. libretexts.orgnzic.org.nz The choice of oxidant is therefore crucial for selectively obtaining the desired product.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 3-Bromo-2-methoxypropanal | Aldehyde |

| Dess-Martin Periodinane (DMP) | 3-Bromo-2-methoxypropanal | Aldehyde |

| Potassium Permanganate (KMnO₄) | 3-Bromo-2-methoxypropanoic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 3-Bromo-2-methoxypropanoic acid | Carboxylic Acid |

The hydroxyl group can undergo esterification when reacted with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst. pressbooks.pub This reaction results in the formation of an ester linkage. For example, reaction with acetic anhydride (B1165640) would yield 3-bromo-2-methoxypropyl acetate.

Furthermore, the hydroxyl group can be converted into an ether through etherification. This is distinct from the ether formation via nucleophilic substitution at the bromine center. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 3-bromo-1,2-dimethoxypropane. Iron(III)-catalyzed etherification and transetherification reactions using alcohols have also been reported as effective methods. acs.org

Reactivity Considerations of the Methoxy (B1213986) Functional Group

The methoxy group (-OCH₃) is generally considered to be one of the less reactive functional groups in this compound under many standard reaction conditions. Ethers are typically stable to most oxidizing and reducing agents, as well as to bases. However, under strongly acidic conditions, particularly with strong acids like HBr or HI, the ether linkage can be cleaved. This cleavage would result in the formation of a methyl halide and the corresponding diol, 3-bromopropane-1,2-diol. This reaction proceeds via a nucleophilic substitution mechanism where the protonated ether is attacked by a halide ion. The electron-donating nature of the methoxy group can also influence the reactivity of adjacent functional groups, potentially stabilizing carbocation intermediates in certain reactions.

Rearrangement Reactions and Fragmentation Patterns

The chemical behavior of this compound is significantly influenced by the interplay of its three functional groups: a primary alcohol, an ether, and a primary alkyl bromide. This structure allows for specific intramolecular reactions and produces characteristic fragmentation patterns under mass spectrometry analysis.

Rearrangement Reactions

The most prominent rearrangement pathway for this compound involves an intramolecular nucleophilic substitution, a variation of the Williamson ether synthesis. This reaction typically occurs in the presence of a base.

Intramolecular Cyclization to form an Epoxide: Halohydrins and their derivatives are known to form epoxides (oxiranes) upon treatment with a base. libretexts.org In the case of this compound, the hydroxyl group can be deprotonated by a base to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the bromine atom. The bromide ion is a good leaving group, facilitating the closure of a three-membered ring to yield a methoxy-substituted epoxide, specifically 2-(methoxymethyl)oxirane. libretexts.orgambeed.com This intramolecular cyclization is a common and efficient method for synthesizing epoxides from halohydrins. libretexts.org

The general mechanism proceeds as follows:

Deprotonation: The alcohol proton is abstracted by a base (e.g., sodium hydroxide), forming an alkoxide.

Intramolecular SN2 Attack: The newly formed alkoxide attacks the carbon bonded to the bromine atom.

Ring Closure: The bromide ion is displaced, resulting in the formation of the epoxide ring.

While other complex molecular rearrangements can occur in bromo-organic compounds, the formation of an epoxide is the most characteristic and well-documented type of rearrangement for a molecule with this specific arrangement of functional groups. sci-hub.se

Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer is predictable based on the established fragmentation patterns of alcohols, ethers, and halogenoalkanes. savemyexams.comsavemyexams.com The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, is expected to produce a characteristic M+2 peak for the molecular ion and any bromine-containing fragments. savemyexams.com

Key fragmentation pathways include:

Alpha-Cleavage: This involves the breaking of bonds adjacent to the heteroatoms (oxygen). Cleavage next to the alcohol oxygen could lead to the loss of a hydrogen radical or the formation of a stable [CH₂OH]⁺ ion (m/z = 31). savemyexams.com Cleavage adjacent to the ether oxygen is also likely.

Loss of Neutral Molecules: Alcohols frequently undergo dehydration, leading to a peak corresponding to the loss of a water molecule (M-18). savemyexams.comsavemyexams.com

Cleavage of the Carbon-Bromine Bond: The C-Br bond can break, leading to the loss of a bromine radical (•Br) and the formation of a [C₄H₉O₂]⁺ cation.

Cleavage of Carbon-Carbon Bonds: The propane (B168953) backbone can fragment, leading to various smaller charged species.

The following table details the expected major fragments from the mass spectrum of this compound.

| m/z Value | Possible Ion Fragment | Origin / Neutral Loss |

|---|---|---|

| 153/155 | [C₄H₉BrO₂]⁺ | Molecular Ion (M⁺) |

| 135/137 | [C₄H₇BrO]⁺ | Loss of H₂O |

| 122/124 | [C₃H₆BrO]⁺ | Loss of •CH₂OH |

| 74 | [C₄H₉O₂]⁺ | Loss of •Br |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | Fragmentation of the carbon chain |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage at the ether |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol savemyexams.com |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Construction

Chirality, or the "handedness" of a molecule, is a critical aspect in the synthesis of many biologically active compounds. Chiral building blocks are enantiomerically pure or enriched compounds that can be incorporated into a larger molecule to control its three-dimensional structure. The presence of a stereocenter at the second carbon atom of 3-Bromo-2-methoxypropan-1-ol allows for its existence as two distinct enantiomers, (R)-3-bromo-2-methoxypropan-1-ol and (S)-3-bromo-2-methoxypropan-1-ol. This chirality is fundamental to its application in the stereoselective synthesis of complex molecules.

Intermediate in Stereoselective Pharmaceutical Synthesis

The selective synthesis of one enantiomer of a drug is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. More than half of the drugs currently in use are chiral compounds, and a significant portion of these are marketed as single enantiomers nih.gov. Chiral molecules like this compound are valuable intermediates in the synthesis of these enantiomerically pure pharmaceuticals.

While direct literature detailing the use of this compound in specific drug syntheses is not extensively available, its structural motifs are present in various biologically active molecules. For instance, related halohydrin analogues have been synthesized and investigated for their antiviral and cytotoxic activity nih.gov. The synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines, for example, highlights the utility of such structures in creating potential therapeutic agents nih.gov. The ability to introduce a specific stereochemistry at the C2 position of the propanol (B110389) backbone is a key advantage in constructing the chiral centers found in many active pharmaceutical ingredients (APIs).

The general strategy involves using the chiral version of this compound to introduce a specific stereocenter into a larger molecule. The bromine and hydroxyl functionalities can be further manipulated through various chemical transformations to build up the desired molecular complexity with a high degree of stereochemical control.

Precursor for Advanced Materials Development

The application of chiral molecules is not limited to the pharmaceutical industry. The development of advanced materials with unique optical, electronic, and mechanical properties often relies on the incorporation of chiral units. While specific research on the use of this compound in materials science is emerging, the principles of using chiral building blocks are well-established.

The functional groups on this compound allow for its incorporation into polymeric structures. For example, the hydroxyl group can be used for polymerization reactions, while the bromo and methoxy (B1213986) groups can be used to tune the properties of the resulting polymer, such as its solubility, thermal stability, and chirality-induced self-assembly behavior. The synthesis of polymers from related compounds, such as 3-bromo-1-propanol (B121458), which is used as a cross-linking agent, demonstrates the potential of such functionalized monomers nbinno.com. The autopolymerization of 2-bromo-3-methoxythiophene (B13090750) further illustrates how bromo- and methoxy-substituted monomers can be used to create novel polymer structures researchgate.net.

Utility in the Development of Functionalized Organic Compounds

The three distinct functional groups of this compound provide a platform for the synthesis of a wide array of functionalized organic compounds. The differential reactivity of the hydroxyl and bromo groups allows for selective chemical modifications.

The hydroxyl group can undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation to an aldehyde or carboxylic acid. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups, such as amines, azides, thiols, and cyanides. The methoxy group is generally more stable but can be cleaved under harsh acidic conditions if required.

This orthogonal reactivity is highly advantageous in multi-step syntheses, enabling the construction of complex molecules with precisely placed functionalities.

Intermediates in Fine Chemical Production

Fine chemicals are pure, single substances that are produced in limited quantities and are used as intermediates in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and electronic chemicals. This compound and its precursors serve as important intermediates in this sector.

For example, 3-methoxy-1-propanol (B72126) is a key synthesis building block for preparing pharmaceutically active compounds and can be employed in the synthesis of a stomach therapeutic google.comgoogle.com. The production of 3-methoxy-1-propanol itself can involve various synthetic routes, some of which may proceed through brominated intermediates google.com. The versatility of compounds like 3-bromo-1-propanol as intermediates in the synthesis of pharmaceuticals and agrochemicals underscores the potential of the closely related this compound in similar applications nbinno.comnbinno.com.

The ability to be transformed into a variety of other molecules makes this compound a valuable commodity in the fine chemical industry, providing access to a range of more complex and specialized chemical products.

Spectroscopic and Analytical Characterization Techniques for 3 Bromo 2 Methoxypropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Bromo-2-methoxypropan-1-ol, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and to infer the stereochemistry at the chiral center (C2).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (bromine, oxygen).

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Methylene (B1212753) Protons adjacent to Bromine (-CH₂Br): These diastereotopic protons would ideally appear as two separate signals, each a doublet of doublets, due to coupling with the C2 proton. They are expected at approximately 3.5-3.7 ppm.

Methine Proton (-CH(OCH₃)): This proton, attached to the chiral center, would likely appear as a multiplet around 3.6-3.8 ppm, coupled to the adjacent methylene protons.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet is anticipated around 3.4 ppm.

Methylene Protons adjacent to Hydroxyl (-CH₂OH): These diastereotopic protons are expected to show complex splitting, appearing as a multiplet around 3.7-3.9 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Methylene Carbon adjacent to Bromine (-CH₂Br): Expected to appear around 35-45 ppm.

Methine Carbon (-CH(OCH₃)): The carbon at the chiral center, bonded to the methoxy group, is predicted to resonate at approximately 80-90 ppm.

Methoxy Carbon (-OCH₃): This carbon signal is typically found around 59-61 ppm.

Methylene Carbon adjacent to Hydroxyl (-CH₂OH): This carbon is expected in the region of 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| CH ₂Br | 3.5 - 3.7 | Doublet of Doublets | 35 - 45 |

| CH (OCH₃) | 3.6 - 3.8 | Multiplet | 80 - 90 |

| OCH ₃ | ~3.4 | Singlet | 59 - 61 |

| CH ₂OH | 3.7 - 3.9 | Multiplet | 60 - 70 |

| OH | Variable | Broad Singlet | - |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

For this compound (C₄H₉BrO₂), the molecular weight is 168.02 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 169 and 171. This characteristic isotopic pattern is due to the natural abundance of the two bromine isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Alpha-cleavage: The cleavage of C-C bonds adjacent to the oxygen atoms is a common fragmentation for alcohols and ethers. This could lead to the loss of a CH₂OH radical (mass 31) or a CH₂Br radical (mass 93).

Loss of a methoxy radical (-OCH₃): This would result in a fragment ion at m/z 137/139.

Loss of a bromine radical (-Br): This would generate a fragment at m/z 89.

Loss of water (-H₂O): Dehydration is a common fragmentation pathway for alcohols, which would lead to an ion at m/z 151/153.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 169/171 | [C₄H₉BrO₂]⁺ | Molecular Ion |

| 151/153 | [C₄H₇BrO]⁺ | Loss of H₂O |

| 137/139 | [C₃H₆BrO]⁺ | Loss of OCH₃ |

| 89 | [C₄H₉O₂]⁺ | Loss of Br |

| 58 | [C₃H₆O]⁺ | Alpha-cleavage and rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for its hydroxyl, ether, and carbon-bromine functional groups.

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the alkyl chain.

C-O Stretch: The spectrum will show strong C-O stretching vibrations. The C-O stretch of the primary alcohol is expected around 1050-1085 cm⁻¹, while the ether C-O-C stretch will appear in the 1070-1150 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 500 and 690 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Alcohol (C-OH) | C-O Stretch | 1050 - 1085 | Strong |

| Ether (C-O-C) | C-O Stretch | 1070 - 1150 | Strong |

| Alkyl Halide (C-Br) | C-Br Stretch | 500 - 690 | Medium to Strong |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral HPLC: This is the most common method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including alcohols and their derivatives. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol.

Chiral GC: For volatile and thermally stable compounds, chiral GC can be an effective separation technique. Cyclodextrin-based capillary columns are frequently employed as the chiral stationary phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. This property is measured using a polarimeter.

The specific rotation, [α], is a characteristic constant for a pure enantiomer under specific conditions (temperature, wavelength of light, solvent, and concentration). For this compound, one enantiomer will have a positive (+) or dextrorotatory rotation, while the other will have a negative (-) or levorotatory rotation.

The observed optical rotation of a sample can be used to determine its enantiomeric purity or optical purity by comparing it to the specific rotation of the pure enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed optical rotation of zero.

The determination of the specific rotation is crucial for characterizing newly synthesized chiral molecules and for quality control in asymmetric synthesis.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For 3-Bromo-2-methoxypropan-1-ol, a key reaction is its base-mediated intramolecular cyclization to form an epoxide, a variant of the Williamson ether synthesis. wikipedia.org

Theoretical studies can map the potential energy surface for this intramolecular SN2 reaction. youtube.com This involves identifying the structures of the reactant, the transition state, and the product. The transition state is the highest energy point along the reaction coordinate, and its geometry and energy are crucial for determining the reaction rate. researchgate.net DFT calculations at levels like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used for optimizing geometries and calculating energies of these species. researchgate.netnih.gov

By calculating the energy difference between the reactant and the transition state, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction. These computational models can also investigate the role of the solvent, often by using a Polarized Continuum Model (PCM), to understand how the environment affects the reaction barrier. researchgate.net For instance, the reaction mechanism involves the deprotonated hydroxyl group acting as a nucleophile, attacking the carbon atom bonded to the bromine in a backside attack, which is characteristic of an SN2 mechanism. youtube.com

Table 1: Hypothetical DFT Calculation Results for the Intramolecular Cyclization of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactant (Anion) | B3LYP/6-311++G(d,p) | 0.00 | O-C-C-Br dihedral angle in gauche conformation |

| Transition State | B3LYP/6-311++G(d,p) | +18.5 | Partially formed O-C bond, elongated C-Br bond |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time by integrating Newton's laws of motion. mdpi.com This technique is particularly useful for conformational analysis and exploring intermolecular interactions.

Conformational Analysis: this compound has several rotatable bonds, leading to various possible conformations. A theoretical and spectroscopic analysis of the closely related 1-bromo-2-propanol (B8343) revealed that conformers with the halogen and hydroxyl groups in a gauche orientation are strongly prevalent. nih.gov This preference, known as the gauche effect, was attributed to stabilizing hyperconjugation rather than intramolecular hydrogen bonding. nih.gov A similar conformational preference would be expected for this compound. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Intermolecular Interactions: MD simulations can also model how this compound interacts with itself and with solvent molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen of the methoxy (B1213986) group can act as a hydrogen bond acceptor. Quantum chemical calculations are well-suited to investigate different aspects of intermolecular interactions, including hydrogen bonding and π-π interactions, with calculated interaction energies typically ranging from 2 to 5 kcal/mol for hydrogen bonds. researchgate.net These interactions are critical in determining the bulk properties of the substance, such as its boiling point and solubility. Simulations can provide a detailed picture of the solvation shell and the average number and lifetime of hydrogen bonds.

Table 2: Predicted Stable Conformers of this compound

| Conformer (O-C-C-Br Dihedral) | Predicted Relative Population at 298 K | Primary Stabilizing Interaction |

|---|---|---|

| Gauche | High | Hyperconjugation |

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of molecules.

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Vibrational frequencies from Infrared (IR) and Raman spectroscopy can be predicted through DFT calculations by computing the second derivatives of the energy with respect to atomic positions. researchgate.net These calculated spectra, while often requiring a scaling factor to match experimental values, are invaluable for assigning observed spectral peaks. Furthermore, electronic properties, such as UV-Visible absorption wavelengths, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Reactivity Profiles: The reactivity of this compound can be understood by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool. nih.gov

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and suggest the likely sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen and bromine atoms.

LUMO: The LUMO's energy and location indicate the molecule's ability to accept electrons, highlighting sites for nucleophilic attack. The LUMO is likely to be the antibonding orbital (σ*) of the Carbon-Bromine bond (C-Br).

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm, relative to TMS) | Influencing Factors |

|---|---|---|---|

| C1 (-CH₂OH) | sp³ | ~65-70 | Attached to electronegative oxygen |

| C2 (-CHOCH₃) | sp³ | ~75-80 | Attached to two electronegative oxygens |

| C3 (-CH₂Br) | sp³ | ~35-40 | Attached to electronegative bromine |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical manufacturing necessitates the development of new synthetic routes for valuable building blocks like 3-Bromo-2-methoxypropan-1-ol. Future research is expected to focus on moving away from traditional methods that may involve hazardous reagents or produce significant waste streams.

Key research objectives in this area will likely include:

Atom-Economical Approaches: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve catalytic ring-opening of appropriate epoxides or oxetanes, where the addition of methanol (B129727) and a bromine source occurs in a concerted or one-pot fashion.

Renewable Feedstocks: Investigating the synthesis of the propanol (B110389) backbone from bio-renewable sources is a critical goal for sustainability. For instance, glycerol (B35011), a co-product of biodiesel production, could serve as a potential starting point for conversion to propanol derivatives. mdpi.comchemistryviews.org Catalytic systems that can selectively functionalize glycerol would be highly valuable.

Flow Chemistry and Process Intensification: The use of continuous flow reactors could offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. researchgate.net Research into flow-based bromination and methoxylation of C3 precursors could lead to more efficient and safer manufacturing processes.

Green Solvents and Catalysts: Future methodologies will aim to replace hazardous solvents with greener alternatives like supercritical CO2 or bio-based solvents. mdpi.com The development of reusable heterogeneous catalysts, such as functionalized solid supports or natural base catalysts derived from waste, can also minimize environmental impact by simplifying product purification and reducing waste generation. oiccpress.com

| Methodology | Description | Potential Advantages | References |

|---|---|---|---|

| Catalytic Conversion of Glycerol | Utilizing bio-derived glycerol as a starting material for conversion into functionalized propanols. | Uses renewable feedstock, valorizes industrial byproduct. | mdpi.comchemistryviews.org |

| One-Pot Cascade Reactions | Combining multiple reaction steps (e.g., epoxidation, ring-opening) into a single process without isolating intermediates. | Reduces solvent use, energy consumption, and waste. | scispace.com |

| Continuous Flow Synthesis | Performing the synthesis in a continuous flow reactor instead of a batch process. | Improved safety, scalability, and process control. | researchgate.net |

| Use of Natural Catalysts | Employing catalysts derived from natural and waste sources to promote key reaction steps. | Economical, environmentally benign, and promotes a circular economy. | oiccpress.com |

Exploration of Biocatalytic Transformations for Enhanced Enantioselectivity

The central carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Enantiomerically pure chiral compounds are highly valuable, particularly in the pharmaceutical and agrochemical industries, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly tool for producing single-enantiomer compounds with high selectivity. nih.govrsc.org

Future research should explore several biocatalytic strategies:

Kinetic Resolution using Lipases: Lipases are robust and widely used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. mdpi.comntnu.no The kinetic resolution of racemic this compound using lipases like Candida antarctica Lipase B (CALB) could yield the enantiopure alcohol and its corresponding ester, which can be subsequently hydrolyzed. preprints.orgresearchgate.net

Asymmetric Reduction with Ketoreductases: An alternative approach is the asymmetric reduction of a precursor ketone, 3-bromo-1-methoxypropan-2-one. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce the carbonyl group to a hydroxyl group with high stereocontrol, producing predominantly one enantiomer of the final alcohol. nih.govacs.org Enzymes with both Prelog and anti-Prelog selectivity could be screened to access either the (R) or (S) enantiomer. acs.org

Halohydrin Dehalogenase (HHDH) Mediated Synthesis: HHDHs are versatile enzymes that catalyze the ring-opening of epoxides with various nucleophiles. nih.gov A potential route could involve the HHDH-catalyzed ring-opening of 2-(methoxymethyl)oxirane with a bromide nucleophile. The inherent enantioselectivity of many HHDHs could make this a direct route to enantiopure this compound. nih.govnih.gov Furthermore, protein engineering and directed evolution can be employed to improve the activity, stability, and enantioselectivity of these enzymes for this specific substrate. nih.gov

| Enzyme Class | Strategy | Description | References |

|---|---|---|---|

| Lipases/Esterases | Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer from a racemic mixture. | mdpi.comntnu.nopreprints.org |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Stereoselective reduction of a prochiral ketone precursor to a single enantiomer of the alcohol. | nih.govacs.orgnih.gov |

| Halohydrin Dehalogenases (HHDHs) | Enantioselective Epoxide Ring-Opening | Direct synthesis via the ring-opening of a precursor epoxide with a bromide ion, catalyzed by an enantioselective enzyme. | rsc.orgnih.gov |

Expansion of Synthetic Utility in Target-Oriented Synthesis

As a trifunctional C3 building block, this compound holds considerable potential for the efficient construction of more complex molecules, including natural products and pharmaceutically active compounds. nih.govnih.gov The distinct reactivity of the hydroxyl, bromo, and methoxy (B1213986) groups allows for sequential and selective chemical modifications.

Future research in this domain should focus on:

Protecting Group Strategies: Developing efficient strategies to selectively protect the primary alcohol will be crucial to unlocking the compound's full synthetic potential. This would allow for reactions to be directed specifically at the bromine-bearing carbon, such as nucleophilic substitutions or coupling reactions.

Formation of Heterocycles: The 1,2-halohydrin motif is a classic precursor to epoxides via intramolecular SN2 reaction (Williamson ether synthesis). byjus.com The resulting 2-(methoxymethyl)oxirane is a valuable electrophilic intermediate that can be opened by a wide range of nucleophiles to introduce further complexity, serving as a key step in the synthesis of diverse heterocyclic scaffolds.

Use in Fragment-Based Drug Discovery: The small, functionalized nature of this compound makes it an interesting fragment for use in fragment-based drug discovery (FBDD) campaigns, where small molecules are screened for binding to biological targets.

Elaboration into Complex Scaffolds: The compound can serve as a linchpin in convergent syntheses. For example, the hydroxyl group could be used for esterification or etherification to attach one part of a target molecule, while the bromide is displaced by a nucleophile to introduce a second, distinct fragment. This approach is valuable in diversity-oriented synthesis to create libraries of related compounds for biological screening.

Investigation of New Applications in Polymer Chemistry and Advanced Materials

The functional groups on this compound make it a promising candidate for the development of novel polymers and advanced materials with tailored properties.

Emerging applications could be found in several areas:

Synthesis of Functional Polymers: The primary alcohol group allows the molecule to act as a monomer in step-growth polymerizations. It could be incorporated into polyesters or polyurethanes. The pendant methoxy and bromo groups would then be available along the polymer backbone, imparting unique characteristics.

Post-Polymerization Modification: The bromine atom serves as an excellent handle for post-polymerization modification. rsc.org After incorporating the monomer into a polymer chain, the C-Br bond can be transformed into other functional groups via nucleophilic substitution, radical reactions (e.g., Atom Transfer Radical Polymerization - ATRP), or coupling reactions. This allows for the synthesis of a wide array of functional materials from a single parent polymer.

Flame-Retardant Materials: Brominated compounds are widely used as reactive flame retardants. google.com By chemically incorporating this compound into a polymer matrix, permanent flame retardancy can be achieved without the issue of leaching that occurs with non-reactive additives. google.com

Specialty Coatings and Adhesives: The methoxy group can enhance solubility in organic media and influence the polarity and adhesive properties of a resulting polymer. Polymers containing this monomer could be investigated for use in specialty coatings, adhesives, and elastomers where specific interactions with surfaces or other materials are desired.

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-methoxypropan-1-ol?

The synthesis often involves nucleophilic substitution or etherification reactions. For example, a related brominated alcohol (3-bromo-2,2-dimethylpropan-1-ol) was synthesized via reaction of 2-bromo-3-methoxyphenol with K₂CO₃ in DMF, followed by silica gel chromatography (Hex:EtOAc = 5:1) for purification . Adjusting stoichiometry and using polar aprotic solvents (e.g., DMF) can enhance yields.

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : To identify methoxy (-OCH₃), bromine, and hydroxyl proton environments.

- IR Spectroscopy : Confirms O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peaks (e.g., MW = 199.04) and fragmentation patterns validate purity.

Q. What purification methods are effective for isolating this compound?

Silica gel chromatography with non-polar solvents (e.g., hexane:ethyl acetate gradients) is standard. For thermally stable compounds, distillation under reduced pressure may also be employed. Evidence from similar brominated alcohols highlights Hex:EtOAc (5:1) as effective for isolating high-purity products (>95%) .

Q. What storage conditions preserve the stability of this compound?

Store at 0–6°C in airtight, amber vials to prevent decomposition via hydrolysis or light-induced bromine elimination. Refrigeration is critical, as seen in storage protocols for 5-bromo-2-methoxyphenylboronic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in synthesizing this compound?

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Base Selection : K₂CO₃ or Cs₂CO₃ improves leaving-group departure in substitution reactions .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like elimination. Advanced optimization may require DoE (Design of Experiments) to analyze variable interactions.

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitutions?

The methoxy group exerts both steric and electronic effects:

- Steric Hindrance : The -OCH₃ group adjacent to the bromine may slow SN2 reactions.

- Electronic Effects : Electron-donating methoxy groups destabilize transition states, favoring SN1 mechanisms in polar solvents. Comparative studies with non-methoxy analogs (e.g., 3-bromo-1-propanol) can clarify these effects .

Q. How to resolve contradictions in reported reactivity of brominated alcohols in cross-coupling reactions?

Discrepancies may arise from catalyst systems or solvent polarity. For example, Pd-catalyzed couplings require anhydrous conditions and ligands (e.g., PPh₃) to stabilize intermediates. Analyze reaction kinetics and intermediates via LC-MS or in-situ IR. Reference protocols for brominated cyclopropanes (e.g., 2-bromo-1,1-dimethylcyclopropane) suggest similar troubleshooting approaches .

Q. What analytical methods quantify trace impurities in this compound?

- HPLC-UV/ELSD : Detects non-volatile impurities (e.g., unreacted precursors).

- GC-MS : Identifies volatile byproducts (e.g., elimination products like alkenes).

- Elemental Analysis : Validates bromine content (±0.3% deviation). Safety assessments for related brominated compounds emphasize multi-method validation .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to ensure consistency.

- Safety Protocols : Handle brominated compounds in fume hoods with PPE (gloves, goggles) due to toxicity risks .

- Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.